molecular formula C13H11NO4S B1659961 2-Nitrobenzyl phenyl sulfone CAS No. 69709-34-8

2-Nitrobenzyl phenyl sulfone

Cat. No.: B1659961
CAS No.: 69709-34-8
M. Wt: 277.3 g/mol
InChI Key: YEDRXKUMPDYLDG-UHFFFAOYSA-N
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Description

2-Nitrobenzyl phenyl sulfone is an organic compound that has garnered attention in various fields of chemical research. ontosight.ai Structurally, it consists of a phenylsulfonyl group (-SO2Ph) attached to a methylene (B1212753) bridge (-CH2-), which is in turn bonded to a benzene (B151609) ring substituted with a nitro group (-NO2) at the ortho position. ontosight.ai This specific arrangement of a flexible benzyl (B1604629) sulfone core with an electron-withdrawing nitro group imparts distinct chemical properties and reactivity to the molecule. ontosight.ai

The compound is recognized as a valuable intermediate in organic synthesis, particularly in the creation of more complex molecules for pharmaceuticals and specialty chemicals. ontosight.aichemimpex.com Its utility stems from the reactivity of both the sulfone and the nitrobenzyl moieties, which can be selectively transformed through various chemical reactions. ontosight.aiontosight.ai Research has indicated its potential in the development of new materials and as a candidate for biological evaluation, with studies showing it has been tested in several bioassays. ontosight.aiontosight.ai

Table 1: Chemical Properties of this compound

Property Value
Molecular Formula C13H11NO4S
Molecular Weight 277.30 g/mol
CAS Number 31515-43-2
Appearance White to off-white crystalline powder
Melting Point 145-150 °C

| Polar Surface Area | 88.3 Ų |

Data sourced from PubChem and other chemical suppliers. chemimpex.comnih.gov

Properties

CAS No.

69709-34-8

Molecular Formula

C13H11NO4S

Molecular Weight

277.3 g/mol

IUPAC Name

1-(benzenesulfonylmethyl)-2-nitrobenzene

InChI

InChI=1S/C13H11NO4S/c15-14(16)13-9-5-4-6-11(13)10-19(17,18)12-7-2-1-3-8-12/h1-9H,10H2

InChI Key

YEDRXKUMPDYLDG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)S(=O)(=O)CC2=CC=CC=C2[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

Reactivity and Reaction Mechanisms of 2 Nitrobenzyl Phenyl Sulfone

Photochemical Transformations and Mechanistic Investigations

The core mechanism of 2-nitrobenzyl photochemistry has been the subject of extensive investigation. The primary event following photoexcitation is an intramolecular hydrogen atom transfer from the benzylic carbon to one of the oxygen atoms of the ortho-nitro group. This process leads to the formation of a transient species known as an aci-nitro intermediate, which is the linchpin for the subsequent chemical transformations that result in bond cleavage.

The photochemistry of 2-nitrobenzyl derivatives is initiated by an intramolecular oxygen transfer. Upon absorption of a photon, the nitro group is promoted to an excited state. In this state, it functions as a potent oxidant, capable of abstracting a hydrogen atom from the adjacent benzylic position. This can be viewed as the transfer of a hydrogen atom to an oxygen of the nitro group, which is formally reduced, while the benzylic carbon is oxidized. scispace.com This intramolecular redox reaction is the foundational step that channels the energy of the absorbed photon into a productive chemical transformation.

The formation of an aci-nitro tautomer is the hallmark of 2-nitrobenzyl photochemistry. researchgate.netresearchgate.net This transient intermediate is generated in less than 10 picoseconds following photoexcitation and has a characteristic absorption in the 400 nm region. researchgate.net The primary photochemical reaction for 2-nitrobenzyl protected functional groups proceeds via this intermediate, which is formed through the intramolecular hydrogen transfer from the benzylic carbon to the nitro group. researchgate.netresearchgate.net

Once formed, the aci-nitro intermediate is unstable and decays through one of two primary competing pathways, the balance of which can be influenced by solvent and pH: researchgate.netnih.gov

Cyclization: The intermediate can undergo an intramolecular cyclization, where the hydroxyl group of the aci-nitro form attacks the benzylic carbon. This forms a five-membered heterocyclic intermediate (a benzisoxazolidine derivative). Subsequent rearrangement and fragmentation of this cyclic species lead to the final products: the released leaving group (in this case, phenylsulfinic acid) and a 2-nitrosocarbonyl compound (2-nitrosobenzaldehyde). nih.gov

Direct Rearrangement: In some media, particularly aprotic solvents, the aci-nitro intermediate may rearrange to form a hydrated nitroso compound which then leads to the final products. nih.gov

The decay of the aci-nitro intermediate can be complex, sometimes exhibiting biexponential kinetics, which may be attributed to the formation of different E/Z isomers of the intermediate. researchgate.net

The efficiency of the photolysis of 2-nitrobenzyl derivatives, quantified by the quantum yield (Φ), is highly dependent on the molecular structure, the nature of the leaving group, and the irradiation wavelength. researchgate.netrsc.org The choice of wavelength can be critical for selectively cleaving one photolabile group in the presence of another, a concept known as chromatic orthogonality. harvard.eduresearchgate.netrsc.org For instance, 2-nitrobenzyl derivatives are typically cleaved with UV-A light (e.g., 365 nm), while other groups may be more sensitive to different wavelengths. nih.gov

Table 1: Representative Quantum Yields (Φ) for Photolysis of Various o-Nitrobenzyl Derivatives Note: Data for the specific 2-Nitrobenzyl Phenyl Sulfone compound is not readily available in the cited literature; these values for related compounds illustrate the typical range and influencing factors.

Compound/SystemWavelength (nm)Quantum Yield (Φ)Solvent/Conditions
2-Nitrobenzyl alcohol254, 300, or 350~0.6Aqueous solution
Various o-Nitroveratryl estersNot specified0.004 - 0.063Aqueous solution
General 2-Nitrobenzyl esters308Varies moderatelyNot specified
Aci-nitro formationNot specified~0.1Not specified
3-nitro-1,2,4-triazol-5-one (NTO)250-5001.3 × 10⁻³ (at pH 2)Aqueous solution

This interactive table is based on data from multiple sources. researchgate.netnih.govrsc.orgnih.gov

The reaction rate is a product of several factors, including the molar extinction coefficient at the irradiation wavelength and the quantum yield. nih.gov Therefore, even a compound with a lower quantum yield might react quickly if it absorbs light very strongly at the chosen wavelength.

The photoreactivity of the 2-nitrobenzyl core is significantly modulated by substituents on the aromatic ring and by the properties of the solvent medium.

Substituent Effects:

Aromatic Ring Substituents: Electron-donating groups, such as the methoxy (B1213986) groups in the widely used 4,5-dimethoxy-2-nitrobenzyl (DMNB) or nitroveratryl (NV) cage, can red-shift the absorption maximum, allowing for excitation at longer, less damaging wavelengths. instras.com However, such substituents can also introduce alternative, non-productive decay pathways. For example, 4,5-dimethoxy substitution can promote the formation of a triplet charge-transfer state that does not lead to the formation of the productive aci-nitro intermediate. researchgate.net

Benzylic Substituents: Adding a methyl group to the benzylic carbon (as in 1-(2-nitrophenyl)ethyl, NPE) can increase the rate of photolysis. scispace.com

Solvent Effects: The solvent plays a crucial role in the pathways following the formation of the aci-nitro intermediate. nih.gov

In aprotic solvents, the reaction often proceeds through the formation of hydrated nitroso compounds. nih.gov

In aqueous solutions, the classical pathway involving cyclization to a benzisoxazolidine intermediate tends to dominate. nih.gov

The canonical pathway is as follows:

Photoexcitation: The 2-nitrobenzyl moiety absorbs a photon (typically UV-A).

Intramolecular H-Abstraction: The excited nitro group abstracts a hydrogen from the benzylic carbon, forming a biradical which rapidly converts to the aci-nitro intermediate.

Intermediate Decay: The aci-nitro intermediate undergoes thermal decay, typically via a cyclic intermediate.

Bond Cleavage & Product Formation: The cyclic intermediate rearranges and fragments, cleaving the bond to the leaving group and yielding the free substrate and 2-nitrosobenzaldehyde (or a derivative thereof).

The final, productive step in the photodecomposition of most 2-nitrobenzyl-caged systems is the cleavage of the covalent bond between the benzylic carbon and the heteroatom of the leaving group. For the most common applications, such as caging alcohols, phenols, carboxylic acids, or phosphates, this is a Carbon-Oxygen (C-O) bond cleavage. instras.com

However, in the specific case of This compound , the bond being cleaved is a Carbon-Sulfur (C-S) bond . This photochemical C-S bond cleavage is mechanistically analogous to the C-O bond cleavage in ethers and esters. researchgate.netunipr.it The energy landscape of the reaction, driven by the initial photoexcitation of the nitro group, is channeled into the rupture of this benzylic C-S linkage. The ultimate products are the released phenylsulfinate anion (or phenylsulfinic acid after protonation) and 2-nitrosobenzaldehyde. The homolytic cleavage of C-S bonds in other benzyl (B1604629) sulfides upon UV irradiation has been well-documented, proceeding through radical intermediates. researchgate.net The 2-nitrobenzyl system provides a specific intramolecular mechanism to drive this cleavage reaction.

Photodecomposition Pathways of 2-Nitrobenzyl-Caged Systems

O-N Bond Cleavage

The photochemistry of nitroaromatic compounds, including this compound, often involves complex reaction pathways initiated by the absorption of light. While C-S bond cleavage is a documented photochemical process for some sulfides, the reactivity of the nitro group introduces alternative and often dominant reaction channels. researchgate.net In the case of p-nitrobenzyl sulfonate esters, photochemical dissociation is initiated by an intramolecular electron transfer, leading to cleavage of the oxygen-carbon bond, a process distinct from the intramolecular rearrangement typically seen in o-nitrobenzyl esters. rsc.org

Research on N-phenyl dibenzothiophene (B1670422) sulfoximine, a related sulfur-containing compound, has shown that UV-A irradiation can induce S-N photocleavage, leading to the formation of reactive intermediates like singlet and triplet phenyl nitrene. nih.gov This highlights the susceptibility of bonds connected to the sulfonyl group to photochemical cleavage.

While direct evidence for O-N bond cleavage in this compound is not explicitly detailed in the provided search results, the general photochemical behavior of nitroaromatic compounds suggests that excitation of the nitro group can lead to a variety of bond-breaking and bond-forming events. The specific pathway taken, whether it involves O-N bond cleavage or other processes, will be influenced by the molecular structure, the solvent, and the specific excited state involved.

Role of Excited States (Singlet, Triplet)

The photochemical reactivity of this compound is intrinsically linked to the nature of its electronically excited states, primarily the singlet (S₁) and triplet (T₁) states. Nitroaromatic compounds are known for their unique photoinduced pathways, which can involve rapid intersystem crossing from the singlet to the triplet manifold. rsc.org

Upon absorption of light, the molecule is promoted from its ground state (S₀) to an excited singlet state (Sₙ). This is a very rapid process, occurring on the order of femtoseconds (10⁻¹⁵ s). msu.edu From this initial excited state, several processes can occur:

Internal Conversion: The molecule can rapidly relax to the lowest excited singlet state (S₁) through a non-radiative process. This typically happens within 10⁻¹⁴ to 10⁻¹¹ seconds. msu.edu

Fluorescence: The molecule can return to the ground state by emitting a photon from the S₁ state. This radiative decay is known as fluorescence and occurs on a timescale of 10⁻⁹ to 10⁻⁶ seconds. msu.edu

Intersystem Crossing: The molecule can transition from the S₁ state to a lower-energy triplet state (T₁). This process is known as intersystem crossing and is often very efficient in nitroaromatic compounds, sometimes occurring on a sub-picosecond timescale. rsc.orgmsu.edu

Phosphorescence: From the T₁ state, the molecule can return to the ground state via the emission of a photon. This process, known as phosphorescence, is much slower than fluorescence, with lifetimes ranging from 10⁻³ to 100 seconds. msu.edu

The chemical reactions of the excited molecule can proceed from either the S₁ or T₁ state. The specific reactive pathway is often dependent on the character of the excited state. For some 2-nitrobenzyl derivatives, a triplet state with charge transfer character has been identified as a major transient, although it may not be directly on the pathway to the final photoproducts. researchgate.net In the case of nitrobenzene (B124822), protonation in the excited state has been studied, indicating that the electronic distribution and reactivity of the nitro group are significantly altered upon excitation. acs.org

Proton Transfer Processes in Photochemical Reactions

Proton transfer is a fundamental chemical step that can play a crucial role in the photochemical reactions of 2-nitrobenzyl compounds. The initial photochemical event for many 2-nitrobenzyl derivatives is an intramolecular hydrogen abstraction by the excited nitro group from the benzylic position, leading to the formation of an aci-nitro intermediate. scispace.comresearchgate.net

This intramolecular proton transfer is a key step in the widely accepted mechanism for the photochemistry of these compounds. The resulting aci-nitro species is a transient intermediate that can then undergo further reactions. The specific fate of the aci-nitro intermediate can be influenced by the surrounding medium. scispace.comresearchgate.net

Studies on 2-nitrobenzyl alcohols have shown that the primary aci-nitro photoproduct can react via two competing pathways, the balance of which depends on the solvent. scispace.comresearchgate.net

In aprotic solvents, as well as in aqueous acid and base, a reaction pathway involving the formation of hydrated nitroso compounds through proton transfer is dominant. scispace.comresearchgate.net

In water at a pH between 3 and 8, a "classical" mechanism involving cyclization to a benzisoxazolidine intermediate, followed by ring-opening, is the major pathway. scispace.comresearchgate.net

These proton transfer processes are often subject to acid catalysis, meaning that the rates of these reactions can be significantly increased by lowering the pH of the solution. The efficiency and pathway of the proton transfer are influenced by factors such as the acidity of the proton donor in the excited state, the strength of the hydrogen bond, and the conformation of the molecule. nih.gov

For this compound, it is plausible that a similar intramolecular proton transfer from the benzylic carbon to the excited nitro group is the initial photochemical step, leading to an aci-nitro intermediate that then dictates the subsequent chemical transformations.

Nucleophilic Substitution Reactions Involving the Sulfonyl Group

Vicarious Nucleophilic Substitution (VNS) in Nitroarene Systems

Vicarious Nucleophilic Substitution (VNS) is a type of nucleophilic aromatic substitution where a nucleophile replaces a hydrogen atom on an electron-deficient aromatic ring, such as a nitroarene. wikipedia.org This reaction is particularly useful for the C-H functionalization of aromatic systems. The key feature of VNS is the use of a nucleophile that contains a leaving group at the nucleophilic center. wikipedia.orgorganic-chemistry.org

The general mechanism of VNS involves the following steps:

Nucleophilic Attack: A carbanion bearing a leaving group attacks the electron-deficient aromatic ring, typically at a position ortho or para to the nitro group, to form a σ-adduct (a Meisenheimer-like complex). organic-chemistry.orgd-nb.info

Base-Induced Elimination: A base removes a proton from the ring at the site of attack, leading to the formation of an intermediate.

Elimination of the Leaving Group: The intermediate then undergoes β-elimination of the leaving group to form a nitrobenzylic carbanion. d-nb.info

Protonation: Protonation of the nitrobenzylic carbanion during workup yields the final substituted product and restores aromaticity. wikipedia.org

Chloromethyl phenyl sulfone is a classic reagent used in VNS reactions, where the chloride ion acts as the leaving group. organic-chemistry.org In this context, this compound itself is more likely to be the substrate rather than the nucleophile. However, the principles of VNS are highly relevant to the chemistry of nitroarenes.

For substituted nitroarenes, the regioselectivity of the VNS reaction is predictable. For example, 4-substituted nitroarenes typically yield a single product where the substitution occurs ortho to the nitro group. In contrast, 2- and 3-substituted nitroarenes often lead to mixtures of ortho and para substitution products. organic-chemistry.org

The efficiency of the VNS reaction depends on factors such as the choice of base and solvent. Typically, more than two equivalents of a strong base are required, as the base is consumed in both the initial deprotonation of the nucleophile precursor and the subsequent elimination step. organic-chemistry.org

Recent studies have explored the alkylation of nitroarenes via VNS using alkyl phenyl sulfones, where the benzenesulfinate (B1229208) acts as the leaving group. Mechanistic investigations have revealed that steric hindrance at the β-elimination step can be a significant factor, potentially leading to the formation of byproducts. nih.gov

Nucleophilic Vinylic Substitution (SNV) Mechanisms for Related Sulfones

While this compound itself does not possess a vinylic system, the reactivity of structurally related vinyl sulfones provides crucial insights into the behavior of the sulfonyl group. Nucleophilic vinylic substitution (SNV) is a key reaction for α,β-unsaturated sulfones. These reactions typically proceed through a Michael-type addition of a nucleophile to the electron-deficient double bond, forming a carbanionic intermediate. The subsequent step involves the elimination of a leaving group from the β-position.

Quantum-chemical calculations on vinyl sulfones have been used to predict their reactivity with nucleophiles like thiols. rsc.org These studies show that the reaction can be tuned from irreversible to reversible depending on the substitution pattern on the vinyl group. For certain isomers, SNV reactions are predicted to be thermodynamically favorable over simple Michael addition, highlighting the potential for the sulfonyl group to facilitate substitution at a double bond. rsc.org

Reactivity as a Leaving Group in Substitution and Elimination

The phenylsulfonyl group (PhSO₂) and the related phenylsulfinyl group (PhSO) are generally considered poor leaving groups in classical SN2 or E2 reactions. However, the sulfonyl group is an excellent activator for elimination reactions via the carbanion mechanism (E1cB). rsc.org

Studies on β-substituted sulfones (PhSO₂CH₂CH₂Z) have shown that the rate of elimination is dependent on the nature of the leaving group Z. rsc.org The reaction proceeds through the formation of a carbanion at the α-carbon, stabilized by the strongly electron-withdrawing sulfonyl group, followed by the expulsion of the leaving group. rsc.org

The sulfinate anion (RSO₂⁻) itself can act as a leaving group in certain contexts, particularly in substitution and elimination reactions. nih.gov For instance, in the Julia olefination, a β-acyloxy sulfone undergoes reductive elimination to form an alkene, where the sulfonyl group is ultimately removed from the molecule. wikipedia.org This process involves the formation of an intermediate that facilitates the elimination of the sulfinate anion. wikipedia.org

The table below summarizes the relative leaving group abilities of various groups (Z) in the elimination from PhSO₂CH₂CH₂Z, demonstrating the wide range of reactivity. rsc.org

Leaving Group (Z)Relative Reactivity (log krel)
NMe₃⁺>10.4
SMe₂⁺9.9
OTs7.9
I6.5
Br6.1
Cl4.7
PhSeO₂Ph4.3
PhO2.5
PhS1.0
PhSO₂0.0
CN-5.7

This table illustrates the relative rates of elimination for various leaving groups (Z) from β-substituted phenyl sulfones in ethanolic sodium ethoxide at 25°C. The data is normalized to the reactivity of the phenylsulfonyl (PhSO₂) group.

Electrophilic Aromatic Substitution and Its Regioselectivity

Electrophilic aromatic substitution (EAS) on this compound involves two distinct aromatic rings with different substituents. The reactivity and regioselectivity of each ring are governed by the electronic effects of the attached groups. wikipedia.org

Ring A (Nitrophenyl ring): This ring is substituted with a nitro group (–NO₂) and a benzylsulfone group (–CH₂SO₂Ph).

Nitro Group (–NO₂): This is a powerful deactivating group due to its strong electron-withdrawing nature through both resonance and inductive effects. It directs incoming electrophiles to the meta position. wikipedia.orglibretexts.org

Ring B (Phenylsulfone ring): This ring is directly attached to the sulfonyl group (–SO₂–).

Sulfonyl Group (–SO₂R): This group is strongly deactivating due to the electron-withdrawing inductive and resonance effects of the S=O bonds. It is a meta-director. researchgate.net

Therefore, in an electrophilic aromatic substitution reaction, such as nitration or halogenation, substitution is expected to occur preferentially on the less deactivated ring. However, both rings are significantly deactivated. If forced under harsh conditions, the reaction on the nitrophenyl ring would likely be directed meta to the nitro group. On the phenylsulfone ring, substitution would occur at the meta position relative to the sulfonyl group. libretexts.orgresearchgate.net The presence of multiple deactivating groups makes electrophilic substitution on this compound challenging. wikipedia.org

Redox Chemistry of the Nitro Group in this compound

The nitro group is a key site of redox activity within the this compound molecule.

Reduction to Amines

The reduction of an aromatic nitro group to a primary amine is one of the most important transformations in organic synthesis. wikipedia.orgmasterorganicchemistry.com This conversion can be achieved using a variety of reagents and conditions. wikipedia.org

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) with a metal catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. masterorganicchemistry.com It is a clean and efficient method.

Metals in Acidic Media: A classic and widely used method involves dissolving metals like tin (Sn), iron (Fe), or zinc (Zn) in concentrated hydrochloric acid (HCl). masterorganicchemistry.comchemguide.co.uk The reaction proceeds through the transfer of electrons from the metal to the nitro group, with the acid serving as a proton source. chemguide.co.uk For example, the reduction of nitrobenzene with tin and HCl initially forms the phenylammonium ion, which is then neutralized with a base (like NaOH) to yield the free amine. chemguide.co.uk

The general transformation is as follows: Ar-NO₂ + 6[H] → Ar-NH₂ + 2H₂O

The table below lists common reagents for this reduction.

Reagent SystemDescription
H₂, Pd/C (or PtO₂, Raney Ni)Catalytic hydrogenation; generally clean and high-yielding. wikipedia.org
Fe, HCl (or Sn, HCl; Zn, HCl)Dissolving metal reduction; a robust and common laboratory method. masterorganicchemistry.com
Sodium Hydrosulfite (Na₂S₂O₄)A milder reducing agent, often used for selective reductions. wikipedia.org
Tin(II) Chloride (SnCl₂)A stoichiometric reductant used under milder, often pH-neutral conditions. masterorganicchemistry.com

Oxidation Pathways

The nitro group is in a high oxidation state and is generally resistant to further oxidation. wikipedia.org The primary redox chemistry involving this group is reduction. However, the molecule as a whole can undergo oxidative decomposition under extreme conditions. The explosive nature of many organo-nitro compounds stems from internal redox reactions where the nitro group acts as the oxidant and the hydrocarbon portion of the molecule acts as the fuel. wikipedia.org This process generates highly stable, gaseous products like N₂, CO₂, and H₂O, releasing significant energy. wikipedia.org

While direct oxidation of the nitro group is not a common synthetic pathway, reactions involving related 2-nitrobenzyl compounds can lead to intramolecular redox processes. For instance, 2-nitrobenzyl alcohol, when treated with strong acid, can undergo a complex reaction sequence involving the nitro group to form other products. rsc.org

Michael Addition Reactions of 2-Nitrobenzyl Sulfones

The Michael addition is the conjugate 1,4-addition of a nucleophile (Michael donor) to an α,β-unsaturated compound (Michael acceptor). organic-chemistry.org The acidity of the α-protons in this compound makes it a potential Michael donor.

The methylene (B1212753) (–CH₂–) group in this compound is positioned between two powerful electron-withdrawing groups: the 2-nitrophenyl group and the phenylsulfonyl group. This dual activation significantly increases the acidity of the methylene protons, facilitating the formation of a stabilized carbanion (a nitronate-like species) upon treatment with a base. wikipedia.org

R-NO₂ + Base ⇌ [R-NO₂]⁻H⁺

This carbanion can then act as a nucleophile in a Michael addition reaction with various acceptors, such as α,β-unsaturated ketones, esters, or nitriles. organic-chemistry.orgsctunisie.org The reaction is thermodynamically controlled and results in the formation of a new carbon-carbon bond. organic-chemistry.org Nitroalkanes are well-established donors in Michael additions, often catalyzed by a base, due to the ability of the nitro group to stabilize the intermediate carbanion. sctunisie.org The presence of the additional sulfonyl group in this compound would further enhance this reactivity.

The general scheme for such a reaction would be:

Deprotonation: Formation of the carbanion from this compound using a suitable base.

Nucleophilic Attack: The carbanion attacks the β-carbon of the α,β-unsaturated acceptor.

Protonation: The resulting enolate intermediate is protonated during workup to give the final 1,4-addition product.

Single Electron Transfer (S-RN-1) Processes

The Single Electron Transfer (S-RN-1) mechanism is a radical-nucleophilic substitution pathway. While classically applied to aryl halides and aliphatic nitro compounds with a leaving group on the alpha-carbon, the structural elements of this compound—specifically the presence of a nitroaromatic system—suggest a potential for reactivity via this pathway under appropriate conditions. The process is initiated by the transfer of a single electron to the substrate, typically from a donor such as a solvated electron or through photochemical stimulation.

The proposed S-RN-1 mechanism for a substrate like this compound would involve the following key steps:

Initiation: The nitroaromatic ring of this compound accepts an electron to form a radical anion. The high electron affinity of the nitrophenyl group makes this initial step feasible.

Fragmentation: The resulting radical anion undergoes fragmentation. In this case, cleavage of the carbon-sulfur bond would lead to the formation of a 2-nitrobenzyl radical and a phenylsulfinate anion (PhSO₂⁻). The stability of the sulfinate anion as a leaving group is a critical factor in this step.

Radical-Nucleophile Coupling: The 2-nitrobenzyl radical then reacts with a nucleophile present in the reaction mixture.

Propagation: The radical anion formed from the coupling of the radical and the nucleophile transfers an electron to a new molecule of this compound, regenerating the radical anion and propagating the chain reaction.

Research on the S-RN-1 reactivity of aliphatic nitro compounds has shown that various nucleophiles, including nitronate anions, phenylsulfinate, and thiolates, can participate in these reactions. The efficiency and outcome of such reactions are highly dependent on the reaction conditions, including the solvent, the nature of the nucleophile, and the method of initiation (e.g., photostimulation). For this compound, the phenyl sulfone group itself acts as the leaving group, distinguishing its potential reactivity from substrates where a halogen is displaced.

Knoevenagel Condensation Reactions

The Knoevenagel condensation is a cornerstone reaction in carbon-carbon bond formation, involving the reaction of a carbonyl compound with an active methylene compound in the presence of a basic catalyst. An active methylene compound is characterized by a CH₂ group flanked by two electron-withdrawing groups, which increase the acidity of the methylene protons.

In this compound, the benzylic methylene group is positioned between a 2-nitrophenyl group and a phenylsulfonyl group. Both of these substituents are strongly electron-withdrawing, which significantly enhances the acidity of the benzylic protons. This structural feature allows this compound to function as an active methylene component in Knoevenagel condensations.

The mechanism proceeds as follows:

Deprotonation: A base (commonly a weak amine like piperidine (B6355638) or pyridine) removes a proton from the benzylic carbon of this compound, forming a resonance-stabilized carbanion (enolate).

Nucleophilic Addition: The carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of an aldehyde or ketone.

Dehydration: The resulting aldol-type intermediate undergoes dehydration to yield an α,β-unsaturated product. This elimination step is often spontaneous, driven by the formation of a conjugated system.

This reaction allows for the synthesis of a variety of substituted alkenes. The reaction of this compound with different aromatic aldehydes would yield a series of 1-(2-nitrophenyl)-1-(phenylsulfonyl)-2-aryl-ethenes. The specific conditions, such as the choice of catalyst and solvent, can influence the reaction rate and yield.

Below is a table summarizing the expected products from the Knoevenagel condensation of this compound with various aldehydes.

Aldehyde ReactantCatalystProduct
BenzaldehydePiperidine1-(2-Nitrophenyl)-1-(phenylsulfonyl)-2-phenylethene
4-ChlorobenzaldehydePyridine1-(2-Nitrophenyl)-1-(phenylsulfonyl)-2-(4-chlorophenyl)ethene
4-MethoxybenzaldehydePiperidine1-(2-Nitrophenyl)-1-(phenylsulfonyl)-2-(4-methoxyphenyl)ethene
2-FuraldehydePyridine1-(2-Nitrophenyl)-1-(phenylsulfonyl)-2-(furan-2-yl)ethene

The reactivity in Knoevenagel condensations highlights the utility of this compound as a building block in organic synthesis for creating complex molecules with specific stereochemical and electronic properties.

Computational and Theoretical Studies of 2 Nitrobenzyl Phenyl Sulfone

Computational and theoretical chemistry provide powerful tools for understanding the intrinsic properties of molecules like 2-nitrobenzyl phenyl sulfone. These methods allow for the detailed investigation of reaction mechanisms, reactivity, stability, and intermolecular interactions at an electronic level, offering insights that complement experimental findings.

Advanced Applications in Organic Synthesis and Chemical Sciences

2-Nitrobenzyl Phenyl Sulfone as a Synthon in Complex Molecule Assembly

As a synthon, this compound provides a versatile scaffold for constructing more complex molecular architectures. Diarylsulfones are recognized as a significant class of organic compounds that serve as crucial intermediates in various synthetic pathways researchgate.net. The presence of both the nitro group and the sulfone group offers multiple reaction sites for functional group interconversion and carbon-carbon bond formation.

The this compound structure is instrumental in developing new synthetic routes. The sulfone group, for instance, can activate adjacent positions for nucleophilic attack or act as a leaving group in substitution reactions nih.gov. Researchers have explored various methods for the synthesis of sulfone derivatives, including the oxidation of sulfides and metal-catalyzed coupling reactions, highlighting the importance of the sulfone framework in organic synthesis researchgate.net. The electron-withdrawing nature of both the nitro and sulfone groups influences the reactivity of the aromatic rings, enabling selective transformations that are key to building complex target molecules. This reactivity allows chemists to devise multi-step synthetic sequences where the sulfone moiety guides the assembly of molecular frameworks before being potentially modified or removed in later steps nih.gov.

Aromatic nitro and sulfonyl compounds are foundational precursors in the synthesis of a wide range of dyes and pigments epa.govbritannica.com. The synthesis of azo dyes, for example, often involves the diazotization of an aromatic amine, a functional group that can be derived from the reduction of a nitro group, followed by coupling with another aromatic component britannica.comresearchgate.net. The presence of a sulfonyl group can enhance the water solubility of a dye or act as a site for further chemical modification britannica.com. While direct examples involving this compound are specific, its structural motifs are representative of the intermediates used in this field. The combination of the nitroaromatic system and the phenyl sulfone core provides a basis for creating chromophores with desired colors and fastness properties for application on fibers like silk, wool, and cotton researchgate.net.

Role as a Protecting Group in Multistep Organic Synthesis

One of the most significant applications of the 2-nitrobenzyl moiety is its use as a photolabile protecting group (PPG), often referred to as a "photocage" mdpi.com. PPGs are chemical groups that render a molecule biologically or chemically inactive until they are removed by exposure to light mdpi.com. This process allows for precise spatial and temporal control over the release of the active molecule without the need for additional chemical reagents, a method often described as a "traceless reagent process" wikipedia.org. The 2-nitrobenzyl group is among the most common and well-established PPGs used in multistep organic synthesis and for studying dynamic biological systems wikipedia.orgnih.gov.

The 2-nitrobenzyl group is effective for protecting a wide range of functional groups. Upon irradiation with UV light (typically between 320 and 400 nm), the protecting group undergoes a Norrish Type II intramolecular rearrangement, leading to its cleavage and the release of the protected functionality along with a 2-nitrosobenzaldehyde byproduct wikipedia.org. This light-induced deprotection offers a high degree of chemoselectivity, allowing chemists to unmask a specific functional group in the presence of other sensitive protecting groups, a concept known as orthogonality wikipedia.orgnih.gov.

Table 1: Comparison of Common Photolabile Protecting Groups (PPGs)

Protecting Group MoietyTypical Deprotection WavelengthKey Features
2-Nitrobenzyl ~320-365 nmWell-established, widely used, Norrish Type II mechanism wikipedia.org.
Coumarin-based >350 nm (can be shifted to NIR)High decaging efficiency, can be sensitized for two-photon excitation nih.gov.
p-Hydroxyphenacyl (pHP) ~300-365 nmUsed for wavelength-selective uncaging in orthogonal systems mdpi.com.
Nitrodibenzofuran (NDBF) ~365-405 nmCan be activated at different wavelengths for sequential photorelease mdpi.com.

In the field of peptide chemistry, the protection of the highly reactive thiol side chain of cysteine is critical to prevent unwanted side reactions like oxidation or alkylation during synthesis rsc.org. The ortho-nitrobenzyl (oNB) group is a commonly used photoremovable protecting group for the cysteine thiol in solid-phase peptide synthesis (SPPS) rsc.orgamericanpeptidesociety.org. Its use allows for the synthesis of a protected peptide chain, which can then be deprotected using light, releasing the free thiol at a desired stage researchgate.net. This method is particularly valuable for applications where the addition of chemical deprotection reagents could interfere with the peptide's structure or biological activity americanpeptidesociety.org. The photolabile nature of the oNB group provides an orthogonal strategy to standard acid-labile protecting groups like trityl (Trt) or base-labile groups used in Fmoc chemistry sigmaaldrich.com.

Table 2: Selected Protecting Groups for Cysteine Thiols in Fmoc SPPS

Protecting GroupCleavage ConditionKey Characteristics
Trityl (Trt) Standard TFA cleavageRecommended for routine synthesis of peptides with free thiols sigmaaldrich.com.
Acetamidomethyl (Acm) Iodine or Thallium(III) trifluoroacetateStable to TFA; used for selective, multi-disulfide bond formation sigmaaldrich.com.
ortho-Nitrobenzyl (oNB) UV light (photolysis)Orthogonal to acid/base cleavage; allows for spatiotemporal control rsc.orgamericanpeptidesociety.org.
3-Nitro-2-pyridylsulfenyl (Npys) Thiol exchangeUsed for direct peptide-protein conjugation; unstable in Fmoc conditions sigmaaldrich.comnih.gov.

The synthesis of oligoribonucleotides requires robust protection of the 2'-hydroxyl group of the ribonucleoside units to prevent side reactions and ensure the correct formation of phosphodiester linkages nih.gov. The 2-nitrobenzyl group has been employed for this purpose. It offers the advantage of being removable under neutral conditions via photolysis, which avoids the acidic or basic reagents that could potentially damage the sensitive RNA molecule umich.edu. However, a significant drawback noted by researchers is that the photolytic cleavage of the 2-nitrobenzyl group does not always proceed to completion, particularly with longer RNA sequences, which can limit its efficiency in complex syntheses umich.edu. Despite this limitation, its use demonstrates the principle of employing photolabile groups to achieve orthogonality in the challenging field of nucleic acid chemistry.

Photolabile Protecting Group for Various Functionalities

Nitrogen Protection in Heterocyclic Compounds and Amines

The 2-nitrobenzyl group serves as a versatile photolabile protecting group for nitrogen atoms within various organic molecules, including heterocyclic compounds and secondary amines. vapourtec.comresearchgate.net This protective strategy is particularly valuable in multi-step syntheses where the nitrogen's reactivity needs to be temporarily masked. The group is typically introduced by treating a substrate containing an N-H bond with a reagent like o-nitrobenzyl bromide in the presence of a base. researchgate.net

This method has been successfully applied to a range of nitrogen-containing heterocycles. Research has demonstrated its effectiveness in protecting indoles, indazoles, and pyrazoles. vapourtec.comresearchgate.net The stability of the N-protected compound allows for subsequent chemical transformations on other parts of the molecule without affecting the nitrogen atom. The key advantage of the 2-nitrobenzyl group is its ability to be removed under neutral conditions using light, which avoids the need for harsh acidic or basic reagents that could compromise sensitive functional groups elsewhere in the molecule. researchgate.net Upon irradiation with UV light (typically around 300-350 nm), the protecting group is cleaved, regenerating the N-H bond and releasing the original amine or heterocycle. researchgate.net

Strategies for Efficient Photolytic Deprotection (e.g., Flow Photochemistry)

While the photolytic removal of the 2-nitrobenzyl group is a powerful tool, traditional batch photochemistry methods often suffer from practical limitations that have hindered its widespread adoption. vapourtec.comresearchgate.net These challenges include low yields, long reaction times, and difficulties with scalability.

To overcome these inefficiencies, continuous flow photochemistry has emerged as a superior strategy for the N-deprotection of 2-nitrobenzyl-protected compounds. vapourtec.comresearchgate.net In a flow photochemistry setup, the solution of the protected compound is pumped through a narrow, transparent tube that is irradiated by a light source. This approach offers significant advantages over batch reactions. The small path length of the tubing allows for uniform light penetration throughout the reaction mixture, ensuring that all molecules are efficiently irradiated. This leads to a dramatic reduction in reaction times and a significant improvement in reaction yields. vapourtec.com Furthermore, flow systems are inherently more scalable; production can be increased by simply running the system for a longer duration or by using multiple reactors in parallel. vapourtec.com

ParameterBatch PhotochemistryFlow Photochemistry
Reaction TimeOften long and inefficientSignificantly reduced
YieldVariable, often impracticalSubstantially improved
ScalabilityDifficult to scale upEasily scalable
Light PenetrationNon-uniform, decreases with scaleUniform and efficient

Design of Photoactivatable Caged Compounds for Controlled Release

The 2-nitrobenzyl moiety is a cornerstone in the design of "caged" compounds, which are biologically active molecules that have been rendered temporarily inert by the attachment of a photolabile protecting group. thermofisher.comwiley-vch.decsic.es This approach provides exquisite spatial and temporal control over the release of the active substance. csic.esnih.gov The caging group, synthetically linked to a key functional group of the biomolecule (such as an oxygen, sulfur, or nitrogen atom), effectively masks its activity. thermofisher.com The release, or "uncaging," is triggered by flash photolysis with UV light, which cleaves the 2-nitrobenzyl group and liberates the active molecule in its native form within microseconds to milliseconds. thermofisher.com This rapid release allows researchers to generate a precise "concentration jump" of the active substance at a specific time and location. thermofisher.comnih.gov

Caged Biomolecules (e.g., HNO Donors, H2S Releasing Molecules)

The caging strategy has been extended to control the release of important biological signaling molecules, known as gasotransmitters, such as nitroxyl (B88944) (HNO) and hydrogen sulfide (B99878) (H2S).

Caged HNO Donors: Nitroxyl is a reactive nitrogen species with significant therapeutic potential, particularly in treating cardiovascular conditions like congestive heart failure. nih.gov To control its delivery, researchers have developed photocaged N-hydroxysulfonamides utilizing a 2-(2-nitrophenyl)ethyl (2-NPE) caging group. nih.gov Upon photolysis, these caged compounds undergo a complex decomposition process. The desired pathway involves the simultaneous cleavage of C-O and N-S bonds, which generates HNO, a sulfinate, and 2-nitrostyrene. nih.gov The mechanism is believed to proceed through a Norrish type II reaction involving the formation of an aci-nitro intermediate. nih.gov The efficiency of HNO release is influenced by the acidity of the N-hydroxysulfonamide, with deprotonation favoring the desired cleavage pathway. nih.gov

Caged H2S Releasing Molecules: Hydrogen sulfide is another critical gasotransmitter involved in numerous physiological processes, including cytoprotection and inflammation modulation. nih.gov The development of H2S donors is a rapidly growing field aimed at harnessing its therapeutic benefits. nih.govresearchgate.net While specific examples directly linking this compound to H2S caging are emerging, the principle of using photolabile groups to control the release of H2S from donor molecules is a key strategy. nih.gov By incorporating a 2-nitrobenzyl caging group onto a precursor molecule, the release of H2S can be initiated by light, providing a powerful tool to study its biological effects with high precision and to develop targeted therapies. nih.gov

Dual-Responsive Drug Release Systems

Building on the concept of photocaging, researchers have developed sophisticated drug delivery systems that respond to multiple stimuli. An example of this is the creation of liposomes that utilize an o-nitrobenzyl linker for dual pH and UV light-responsive drug release. researchgate.net In one such system designed for doxorubicin (B1662922) delivery, the drug is linked to the liposome (B1194612) via an o-nitrobenzyl ester. researchgate.net

The release mechanism is two-fold:

pH-Response: In the acidic environment characteristic of tumor tissues or endosomes (pH ~5.0), the protonation of doxorubicin weakens its association with the carrier, priming it for release. researchgate.net

UV-Response: Subsequent exposure to UV irradiation cleaves the o-nitrobenzyl ester bond, breaking the covalent link and triggering the rapid release of the drug. researchgate.net

This dual-responsive approach enhances the specificity of drug delivery, as the release is maximized only when both conditions—low pH and the presence of light—are met. researchgate.net

StimulusMechanismOutcome
Low pH (e.g., 5.0)Weakens the non-covalent association between the drug and the carrier.Primes the system for drug release.
UV IrradiationCleaves the photolabile o-nitrobenzyl ester bond.Triggers rapid, covalent release of the drug.
Low pH + UV IrradiationCombined effect of weakened association and covalent bond cleavage.Maximized and targeted drug release.

Utilization in Olefination Reactions

Phenyl sulfones are fundamental reagents in a class of reactions used to synthesize alkenes (olefins), known as olefination reactions. Their utility stems from the ability of the sulfonyl group to stabilize an adjacent carbanion, which can then act as a nucleophile.

Julia Olefination and its Variants (e.g., Julia-Kocienski Olefination)

The Julia Olefination, also known as the Julia-Lythgoe olefination, is a classic and powerful method for constructing alkenes from phenyl sulfones and carbonyl compounds (aldehydes or ketones). alfa-chemistry.comwikipedia.org The reaction proceeds through a multi-step sequence:

An α-metalated phenyl sulfone (a sulfone anion) is added to an aldehyde or ketone. alfa-chemistry.comwikipedia.org

The resulting β-hydroxy sulfone intermediate is functionalized, typically through acetylation or benzoylation of the hydroxyl group. alfa-chemistry.comwikipedia.org

Finally, a reductive elimination step, often using sodium amalgam, removes the sulfonyl group and forms the alkene. wikipedia.org

A significant evolution of this method is the Julia-Kocienski Olefination , which is a "one-pot" modification that avoids the separate reductive elimination step and offers excellent stereoselectivity, typically favoring the formation of E-alkenes. alfa-chemistry.comorganic-chemistry.org In this variant, the phenyl group of the sulfone is replaced by a heteroaryl group, such as benzothiazol-2-yl (BT) or 1-phenyl-1H-tetrazol-5-yl (PT). alfa-chemistry.comorganic-chemistry.org The reaction proceeds through a spontaneous Smiles rearrangement followed by the elimination of sulfur dioxide and an aryloxide anion, leading directly to the alkene product. oregonstate.edu The use of PT-sulfones, in particular, is known to significantly improve the E-selectivity of the reaction. alfa-chemistry.comorganic-chemistry.org

FeatureClassic Julia OlefinationJulia-Kocienski Olefination
Sulfone ReagentPhenyl sulfoneHeteroaryl sulfone (e.g., BT-sulfone, PT-sulfone)
ProcedureMulti-step (addition, acylation, reduction)One-pot reaction
Key Intermediate StepReductive elimination of a β-acyloxysulfoneSpontaneous Smiles rearrangement
StereoselectivityVariableGenerally high E-selectivity, especially with PT-sulfones

Stereochemical Control in Olefin Synthesis

The Julia-Kocienski olefination is a significant modification of the classical Julia olefination, providing a powerful method for the stereoselective synthesis of alkenes. This reaction typically involves the reaction of an α-metalated heteroaryl alkyl sulfone with a carbonyl compound, such as an aldehyde or ketone. The stereochemical outcome of the reaction, specifically the ratio of E to Z isomers of the resulting olefin, is a crucial aspect and can be influenced by several factors, including the structure of the sulfone, the aldehyde, the base used, and the reaction conditions. organic-chemistry.orgwikipedia.org

The high (E)-selectivity often observed in the Julia-Kocienski olefination is attributed to the kinetically controlled and diastereoselective addition of the metalated sulfone to the aldehyde. wikipedia.org This addition leads to the formation of anti-β-alkoxysulfones, which then undergo a stereospecific decomposition to yield the (E)-alkenes. wikipedia.org The choice of the heteroaryl group in the sulfone is critical; for instance, 1-phenyl-1H-tetrazol-5-yl (PT) sulfones are known to provide better (E)-selectivity compared to benzothiazol-2-yl (BT) sulfones. organic-chemistry.org This is due to the sterically demanding phenyl group on the tetrazole ring, which favors a transition state that leads to the (E)-product.

Conversely, achieving high (Z)-selectivity can be more challenging but is possible by modifying the reaction components. For example, the use of pyridinyl sulfones can promote the formation of (Z)-olefins. organic-chemistry.org The reaction mechanism involves an initial addition of the sulfonyl anion to the aldehyde, which is generally not reversible. organic-chemistry.org The subsequent steps involve a Smiles rearrangement and elimination of sulfur dioxide and an aryloxide anion. organicreactions.org The stereoselectivity is largely determined in the initial addition step. The formation of a chelated transition state with small counterions like Li⁺ in apolar solvents typically leads to one stereochemical outcome, while larger counterions like K⁺ in polar solvents can favor an open transition state, potentially altering the selectivity. organic-chemistry.org

The structure of the aldehyde also plays a significant role in determining the (E/Z) ratio. For instance, reactions with α-branched and aromatic aldehydes tend to be more (E)-selective due to steric repulsion in the transition state. acs.org In these cases, an anti-addition is generally preferred, leading to the formation of the (E)-olefin as the major product. acs.org

FactorInfluence on StereoselectivityExample
Sulfone Heteroaryl Group Can favor either E or Z isomers.1-Phenyl-1H-tetrazol-5-yl (PT) sulfones generally give high E-selectivity. Pyridinyl sulfones can favor Z-isomers. organic-chemistry.org
Aldehyde Structure Steric hindrance can favor E-isomers.α-Branched and aromatic aldehydes often lead to higher (E)-selectivity. acs.org
Counterion and Solvent Influences the transition state geometry.Small counterions (e.g., Li⁺) in apolar solvents can form chelated transition states. organic-chemistry.org
Base Can affect the aggregation state and reactivity of the sulfone anion.The choice of base can influence the syn/anti ratio of the intermediate adducts.

Applications in Fluorine Chemistry through Related Difluoromethyl Sulfones

While this compound itself is primarily utilized in other areas of organic synthesis, closely related compounds, particularly difluoromethyl phenyl sulfone, are of significant importance in fluorine chemistry. The phenylsulfonyl group is advantageous for stabilizing the difluoromethyl anion and activating the corresponding difluoromethyl-metal reagents. cas.cn The (phenylsulfonyl)difluoromethyl group is a versatile building block because it can be readily transformed into other valuable fluorinated groups like difluoromethyl (CF₂H), difluoromethylene (—CF₂—), and difluoromethylidene (=CF₂). cas.cnresearchgate.net

Difluoromethylation and Difluoromethylene Introduction

Difluoromethyl phenyl sulfone serves as a key reagent for the introduction of the difluoromethyl group into organic molecules. This process, known as difluoromethylation, can proceed through several mechanistic pathways, including nucleophilic, electrophilic, and radical routes. cas.cn

In nucleophilic difluoromethylation , difluoromethyl phenyl sulfone acts as a precursor to the (phenylsulfonyl)difluoromethyl anion, which can then react with various electrophiles. For example, it can be used for the difluoromethylation of aldehydes and ketones. cas.cn This reagent can also be used for the difluoromethylation of primary alkyl halides through a nucleophilic substitution-reductive desulfonylation strategy. sigmaaldrich.com

Electrophilic difluoromethylation involves the use of a derivative of difluoromethyl phenyl sulfone that acts as an electrophilic source of the "CF₂H" group. For instance, S-[(phenylsulfonyl)difluoromethyl]sulfonium salts have been developed for the difluoromethylation of sp³ C-nucleophiles like β-ketoesters. cas.cn

Radical difluoromethylation has also been explored, where difluoromethyl phenyl sulfone can generate a (phenylsulfonyl)difluoromethyl radical (PhSO₂CF₂•) in the presence of an initiator. This radical can then participate in reactions with substrates like isocyanides. cas.cn

Furthermore, difluoromethyl phenyl sulfone can serve as a difluorocarbene precursor under certain conditions, allowing for the introduction of the difluoromethylene (=CF₂) unit. cas.cn For example, it has been used in the synthesis of 1,1-difluoro-1-alkenes from primary alkyl halides via a nucleophilic substitution-elimination pathway. cas.cn

Synthetic Equivalents of Fluorinated Anions

A significant application of difluoromethyl phenyl sulfone in fluorine chemistry is its role as a synthetic equivalent of the difluoromethyl anion ("CF₂H⁻"). researchgate.net This is particularly valuable because the direct use of difluoromethyl anions can be challenging due to their instability. By using the more stable difluoromethyl phenyl sulfone, the difluoromethyl group can be introduced under controlled conditions, followed by the removal of the activating phenylsulfonyl group.

This strategy has been successfully employed in the nucleophilic difluoromethylation of primary alkyl halides. The (benzenesulfonyl)difluoromethide anion is generated in situ from difluoromethyl phenyl sulfone and a base, and it then undergoes an Sₙ2 reaction with the alkyl halide. The resulting alkyl-substituted difluoromethyl sulfone can then be transformed into the desired product. cas.cn This approach effectively achieves the formal nucleophilic substitution with a difluoromethyl anion.

Reaction TypeReagent/IntermediateSubstrate Examples
Nucleophilic Difluoromethylation (Phenylsulfonyl)difluoromethyl anionAldehydes, ketones, primary alkyl halides cas.cnsigmaaldrich.com
Electrophilic Difluoromethylation S-[(Phenylsulfonyl)difluoromethyl]sulfonium saltβ-Ketoesters, 1,1-dicyanoalkenes cas.cn
Radical Difluoromethylation (Phenylsulfonyl)difluoromethyl radicalIsocyanides cas.cn
Difluorocarbene Source Difluoromethyl phenyl sulfone with a strong baseUsed for synthesis of 1,1-difluoro-1-alkenes cas.cn

Construction of Carbocyclic Ring Systems

Phenyl sulfones, including derivatives like this compound, are valuable precursors for the construction of carbocyclic ring systems, particularly functionalized six-membered rings. nih.gov A powerful strategy involves the dearomatization of the phenyl ring of the sulfone, which activates it towards a series of nucleophilic additions, ultimately leading to highly substituted cyclohexene (B86901) derivatives.

Synthesis of Functionalized Cyclohexenes via Nucleophilic Additions

A novel synthetic methodology allows for the preparation of di- and trisubstituted cyclohexenes starting from a phenyl sulfone. This process involves a sequence of three independent nucleophilic addition reactions. nih.gov The key to this strategy is the temporary dearomatization of the phenyl ring. The process begins with the coordination of the phenyl sulfone to a metal complex, which renders the ring susceptible to protonation. nih.gov

The protonation occurs at a carbon ortho to the sulfone group, generating an arenium species. This electrophilic intermediate readily reacts with a first nucleophile, leading to a dihapto-coordinated sulfonylated diene complex. nih.gov This complex can then be subjected to a second protonation/nucleophilic addition sequence. The addition of a second nucleophile results in a trisubstituted cyclohexene species where the sulfonyl group is at an allylic position. nih.gov The sulfonyl group can then be displaced by a third nucleophile, often via the formation of a π-allyl intermediate, further increasing the molecular complexity of the final cyclohexene product. A variety of nucleophiles can be employed in this sequence, including masked enolates, cyanide, amines, and amides. nih.gov

Selective Protonation and Dearomatization Strategies

The success of the carbocyclic ring construction described above hinges on the ability to selectively protonate and dearomatize the phenyl sulfone ring. While aromatic rings are generally unreactive towards electrophiles like protons, coordination to a π-basic metal fragment activates the ring for such reactions. nih.gov

In this strategy, the phenyl sulfone is dihapto-coordinated to a metal center, such as tungsten. This coordination increases the electron density on the metal-bound carbons and disrupts the aromaticity of the ring, making the unbound portion of the ring more susceptible to electrophilic attack. nih.gov Despite the electron-withdrawing nature of the sulfone group, protonation can be directed to the carbon atom ortho to the sulfone. nih.gov

This initial protonation step is crucial as it sets the stage for the first nucleophilic addition, converting the stable aromatic ring into a reactive diene system. The subsequent protonation of the resulting diene complex follows a similar principle, leading to an intermediate that can accept a second nucleophile. This sequential dearomatization-addition strategy provides a controlled method for building up stereocomplexity on a six-membered ring scaffold. nih.gov

Contributions to Materials Science

General studies indicate that aromatic sulfone compounds are investigated for their potential in materials science due to properties like high thermal stability. However, specific research detailing the incorporation of this compound into specialty polymers or quantifying its effects on their properties could not be located.

Development of Specialty Polymers

Enhancement of Thermal Stability and Mechanical Properties

While aromatic polysulfones are a class of polymers known for their excellent thermal and mechanical stability, there is no available data that specifically attributes the enhancement of these properties to the inclusion of this compound. No research findings or data tables quantifying its specific contribution to the thermal or mechanical characteristics of any polymer matrix were found.

Environmental Chemistry Applications

No studies were found that investigate the role of this compound in environmental chemistry applications.

Studies on Pollutant Degradation

There are no available research articles or environmental studies on the degradation of this compound itself as a pollutant, or its use in the degradation of other environmental pollutants.

Due to the absence of specific and detailed research findings for this compound within the strict confines of the provided outline, it is not possible to generate the requested article with the required level of scientific accuracy and detail.

Future Directions and Research Opportunities

Exploration of Novel Reactivities and Transformational Pathways

The 2-nitrobenzyl group is a well-established photolabile protecting group, and its chemistry forms the foundation for the reactivity of 2-nitrobenzyl phenyl sulfone. wiley-vch.de Upon irradiation with UV light, typically in the range of 300-355 nm, the 2-nitrobenzyl moiety undergoes an intramolecular hydrogen abstraction, leading to the formation of an aci-nitro intermediate. researchgate.net This intermediate is transient and subsequently rearranges to release the protected functional group, in this case, the phenyl sulfone. researchgate.net

Future research in this area will likely focus on exploring reactivities beyond this canonical photocleavage. This could involve investigating the reactivity of the aci-nitro intermediate with various trapping agents to form new chemical bonds and molecular architectures. Furthermore, the development of new transformational pathways that are orthogonal to the photochemical cleavage could open up novel synthetic applications. For instance, the sulfone moiety itself can act as a leaving group in nucleophilic substitution reactions or participate in elimination reactions, offering pathways to further functionalize the molecule without relying on photolysis. wiley-vch.de

Development of Asymmetric Synthetic Methodologies

The synthesis of chiral molecules is of paramount importance in medicinal chemistry and materials science. Chiral sulfones, in particular, are valuable building blocks for many bioactive compounds. tum.de Future research into this compound will undoubtedly venture into the development of asymmetric synthetic methodologies to produce enantiomerically pure forms of this compound and its derivatives.

Several established strategies for the asymmetric synthesis of chiral sulfones could be adapted. These include:

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the molecule to direct the stereochemical outcome of subsequent reactions. nih.govsemanticscholar.org This auxiliary can then be removed to yield the enantiomerically pure product.

Catalytic Asymmetric Synthesis: The use of chiral catalysts, such as transition metal complexes with chiral ligands, can facilitate enantioselective reactions. nih.gov For example, asymmetric Michael additions of β-ketosulfones to nitroalkenes have been achieved with high enantioselectivity using Ni(II) complexes with chiral diamines. nih.gov

Enzymatic Reactions: Biocatalysis offers a green and highly selective approach to asymmetric synthesis. Engineered enzymes could be developed to catalyze the enantioselective formation of this compound or its derivatives. cymitquimica.com

The development of these methodologies will be crucial for exploring the potential of chiral this compound derivatives in applications such as chiral recognition and asymmetric catalysis.

Integration with Flow Chemistry and Sustainable Synthesis

Modern chemical synthesis is increasingly focused on developing sustainable and efficient processes. The integration of this compound chemistry with flow chemistry and other green chemistry principles represents a significant area for future research.

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers several advantages for photochemical reactions. These include precise control over reaction parameters such as irradiation time, temperature, and mixing, leading to improved yields, selectivity, and safety. The photochemical cleavage of this compound is well-suited for a flow chemistry setup, which could enable more efficient and scalable production of the released phenyl sulfone or other photoproducts.

In terms of sustainable synthesis, future research will likely focus on:

Developing synthetic routes that utilize renewable starting materials.

Employing greener solvents and minimizing waste generation.

Using catalytic methods to reduce the need for stoichiometric reagents.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. researchgate.net In the context of this compound, computational modeling can provide valuable insights into its photochemical properties and reaction mechanisms.

DFT calculations can be used to:

Model the electronic structure of the molecule in its ground and excited states.

Elucidate the potential energy surface of the photochemical reaction, identifying key intermediates and transition states. nih.gov

Predict the absorption spectra of the molecule and its derivatives.

Understand the influence of substituents on the quantum yield and rate of photocleavage.

These computational studies will be instrumental in the rational design of new 2-nitrobenzyl-based photolabile groups with tailored properties, such as red-shifted absorption maxima to minimize photodamage in biological systems and improved photocleavage efficiency. unlp.edu.ar

Design of Next-Generation Photocontrollable Systems

The ability to control chemical and biological processes with light is a rapidly advancing field. The 2-nitrobenzyl group has been extensively used as a "caging" group to create photoresponsive systems where the activity of a molecule is masked until it is released by light. nih.govresearchgate.net Future research will focus on designing more sophisticated photocontrollable systems based on this compound.

This could involve:

Development of Photoresponsive Polymers: Incorporating this compound into polymer chains can lead to materials that change their properties, such as solubility or mechanical strength, upon irradiation. mdpi.comnih.gov This has applications in areas like drug delivery, tissue engineering, and photolithography.

Creation of Photocaged Catalysts: A catalyst could be rendered inactive by attaching a this compound group to its active site. Irradiation would then release the "cage," activating the catalyst with high spatial and temporal control.

Design of Photoswitchable Surfaces: Surfaces can be functionalized with this compound to create patterns of different chemical functionalities upon light exposure. unlp.edu.ar This is useful for creating microarrays and biosensors.

The design of these next-generation systems will benefit from a deeper understanding of the structure-property relationships of this compound, which can be gained through a combination of experimental and computational studies.

Expansion of Applications in Specialized Chemical Technologies

The unique properties of this compound open up possibilities for its application in a variety of specialized chemical technologies. Beyond its role as a photoremovable protecting group, future research may explore its use in:

Materials Science: As a component of photoresists for microfabrication, enabling the creation of intricate patterns on surfaces with high resolution. mdpi.com

Biotechnology: For the light-triggered release of biologically active molecules, such as drugs or signaling molecules, within cells or tissues. researchgate.net This allows for precise spatiotemporal control over biological processes.

Organic Synthesis: As a versatile building block for the synthesis of complex organic molecules, where the photolabile nature of the 2-nitrobenzyl group allows for selective deprotection steps.

The continued exploration of the fundamental chemistry of this compound will undoubtedly lead to the discovery of new and innovative applications in these and other fields.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.